3-(3-Bromopropyl)pyridine
Overview
Description
3-(3-Bromopropyl)pyridine is an organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, where a bromopropyl group is attached to the third position of the pyridine ring
Mechanism of Action
Target of Action
3-(3-Bromopropyl)pyridine is a derivative of 3-Bromopyridine . It is mainly used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s interaction with this pathway results in the formation of new organic compounds, expanding the scope of possible synthetic products .
Pharmacokinetics
For instance, the compound’s stability allows it to withstand various reaction conditions, making it a versatile reagent in organic synthesis .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling pathway . This process expands the range of possible synthetic products, contributing to the advancement of organic synthesis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability allows it to withstand a range of reaction conditions, contributing to its versatility as a reagent . Additionally, the compound’s reactivity can be influenced by the presence of other reagents, catalysts, and solvents in the reaction environment .
Biochemical Analysis
Biochemical Properties
It is known to participate as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling
Cellular Effects
It is known that aryl halides, a group to which 3-(3-Bromopropyl)pyridine belongs, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in reactions associated with aryl halides, which involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that aryl halides, a group to which this compound belongs, can be involved in various metabolic pathways .
Subcellular Localization
It is known that aryl halides, a group to which this compound belongs, can interact with various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropyl)pyridine typically involves the bromination of 3-propylpyridine. One common method includes the reaction of 3-propylpyridine with bromine in the presence of a suitable catalyst under controlled temperature conditions. Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromopropyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield 3-propylpyridine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Hydrogen peroxide in acetic acid or peracetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon under hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-propylpyridine.
Scientific Research Applications
3-(3-Bromopropyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Comparison with Similar Compounds
3-Chloropyridine: Similar structure with a chlorine atom instead of bromine, used in similar synthetic applications.
2-Bromopyridine: Bromine atom at the second position, exhibiting different reactivity and applications.
3-Bromopyridine: Lacks the propyl group, used as a precursor in various organic syntheses.
Uniqueness: 3-(3-Bromopropyl)pyridine is unique due to the presence of the bromopropyl group, which enhances its reactivity and allows for the introduction of diverse functional groups through nucleophilic substitution. This makes it a valuable intermediate in the synthesis of complex organic molecules and functional materials.
Biological Activity
3-(3-Bromopropyl)pyridine is a heterocyclic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a 3-bromopropyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and related research findings.
The molecular formula of this compound is C₈H₁₀BrN. The synthesis of this compound typically involves various methods, including:
- Suzuki-Miyaura coupling
- Sonogashira coupling
- Alkylation reactions
These synthetic routes utilize readily available starting materials and yield moderate to good results. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the identity and purity of the synthesized product.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a precursor in the synthesis of compounds with potential therapeutic effects. Notably, derivatives of this compound have been studied for their properties as platelet aggregation inhibitors , suggesting potential applications in cardiovascular medicine. This activity is particularly relevant given the increasing interest in developing novel antiplatelet agents.
The biological activity of this compound may be attributed to its structural features that allow for diverse chemical reactivity. The bromine atom and the nitrogen atom in the pyridine ring contribute to its interactions with various biological targets. Understanding these interactions is crucial for designing derivatives with enhanced biological activity or novel material properties .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyridine derivatives, including this compound. Key findings include:
- Antimicrobial Activity : Pyridine compounds have demonstrated antimicrobial properties against a range of pathogens. For instance, studies have shown that derivatives containing the pyridine nucleus exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Antiviral Activity : Some pyridine derivatives have been evaluated for their antiviral properties, particularly against emerging viruses like SARS-CoV-2. The presence of specific functional groups in these compounds has been linked to enhanced antiviral efficacy .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key characteristics:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Pyridine + Bromopropyl | Antiplatelet, Antimicrobial |
Pyridoxine (Vitamin B6) | Pyridine + Hydroxyl | Antioxidant, Neuroprotective |
Nicotinic Acid | Pyridine + Carboxylic Acid | Anti-inflammatory, Cardioprotective |
Future Directions
While current research highlights the potential applications of this compound in medicinal chemistry, further studies are necessary to fully elucidate its pharmacological profile. Future research should focus on:
- In-depth pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.
- Structure-activity relationship (SAR) analyses to optimize the design of more effective derivatives.
- Clinical trials to evaluate safety and efficacy in human subjects.
Properties
IUPAC Name |
3-(3-bromopropyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTBTVNTKNDUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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